molecular formula C15H21N3O5 B11018186 N-heptyl-2-methyl-3,5-dinitrobenzamide

N-heptyl-2-methyl-3,5-dinitrobenzamide

Cat. No.: B11018186
M. Wt: 323.34 g/mol
InChI Key: LTKWALVUBJIQHJ-UHFFFAOYSA-N
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Description

N-heptyl-2-methyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C15H21N3O5. It is a derivative of 3,5-dinitrobenzamide, characterized by the presence of a heptyl group attached to the nitrogen atom of the amide functional group. This compound is known for its yellowish crystalline appearance and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-2-methyl-3,5-dinitrobenzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the heptyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 5 positions of the benzamide ring. The resulting 2-methyl-3,5-dinitrobenzamide is then reacted with heptylamine under reflux conditions to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and amination steps are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-heptyl-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-heptyl-2-methyl-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-heptyl-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups are believed to play a crucial role in its biological activity, potentially interfering with cellular processes such as enzyme function or membrane integrity. The compound may also undergo metabolic reduction to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-heptyl-2-methyl-3,5-dinitrobenzamide is unique due to the presence of the heptyl group, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes. This structural feature may contribute to its distinct biological and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C15H21N3O5

Molecular Weight

323.34 g/mol

IUPAC Name

N-heptyl-2-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C15H21N3O5/c1-3-4-5-6-7-8-16-15(19)13-9-12(17(20)21)10-14(11(13)2)18(22)23/h9-10H,3-8H2,1-2H3,(H,16,19)

InChI Key

LTKWALVUBJIQHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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